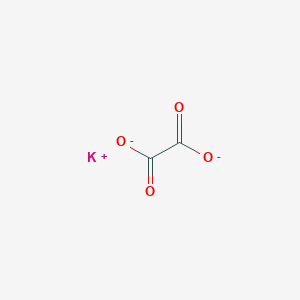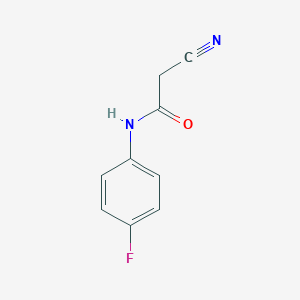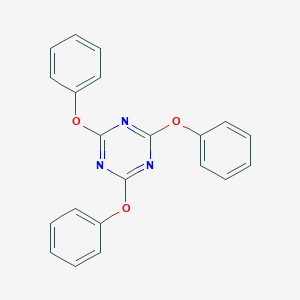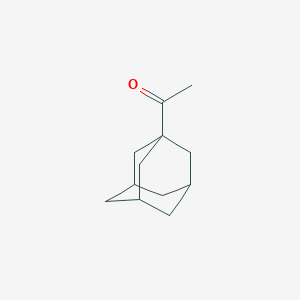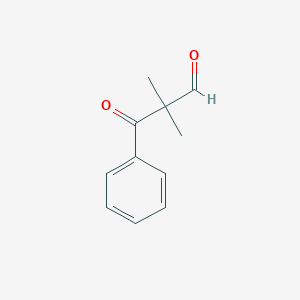![molecular formula C14H16N6O3 B167596 Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester CAS No. 1680-16-6](/img/structure/B167596.png)
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research due to its unique properties and mechanism of action. In
作用机制
The mechanism of action of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the inhibition of various enzymes and proteins in the body. The compound binds to the active sites of these enzymes and proteins, thereby preventing their normal functioning. This leads to the disruption of various biological processes, which in turn results in the observed biological effects of the compound.
生化和生理效应
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral properties, inhibiting the replication of various viruses. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-inflammatory properties, reducing inflammation in various tissues.
实验室实验的优点和局限性
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It has a high level of purity, making it suitable for use in various assays and experiments. However, the compound has some limitations, including its toxicity and potential side effects. Careful handling and use of appropriate protective equipment are necessary to ensure the safety of researchers working with the compound.
未来方向
There are several future directions for research on Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester. One potential direction is the development of new derivatives of the compound with improved properties and efficacy. Another direction is the study of the compound's mechanism of action in more detail, including its interactions with specific proteins and enzymes. The compound's potential applications in the treatment of various diseases, including cancer and viral infections, also warrant further investigation. Additionally, the compound's use as a fluorescent probe for imaging cells and tissues could be further explored.
Conclusion:
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound with potential applications in various fields of scientific research. The compound has been synthesized using a specific method and has been found to have antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves the inhibition of various enzymes and proteins in the body. The compound has several advantages for lab experiments, but also has potential limitations and side effects. Future research directions include the development of new derivatives, study of the compound's mechanism of action, and investigation of its potential applications in disease treatment and imaging.
合成方法
The synthesis of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the reaction between glycine and 2-azido-1H-benzimidazole-1-carbonyl chloride in the presence of butyl alcohol. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has potential applications in various fields of scientific research. The compound has been found to have antimicrobial, antiviral, and anticancer properties. It can be used as a tool for studying the mechanism of action of various biological processes. The compound has also been used as a fluorescent probe for imaging cells and tissues.
属性
CAS 编号 |
1680-16-6 |
|---|---|
产品名称 |
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester |
分子式 |
C14H16N6O3 |
分子量 |
316.32 g/mol |
IUPAC 名称 |
butyl 2-[(2-azidobenzimidazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H16N6O3/c1-2-3-8-23-12(21)9-16-14(22)20-11-7-5-4-6-10(11)17-13(20)18-19-15/h4-7H,2-3,8-9H2,1H3,(H,16,22) |
InChI 键 |
APKWSFXQFSKMEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
规范 SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
其他 CAS 编号 |
1680-16-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



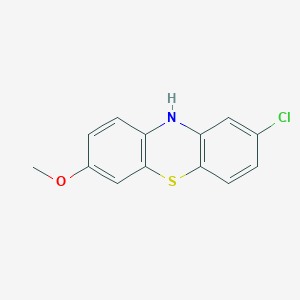

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
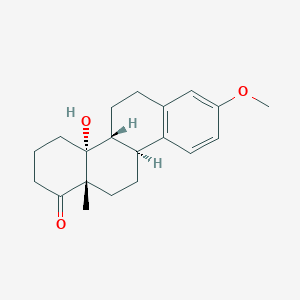
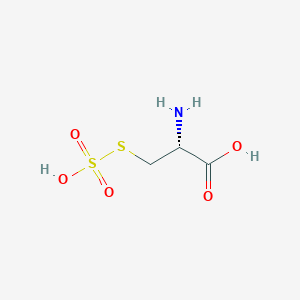
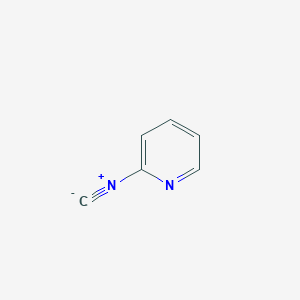
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
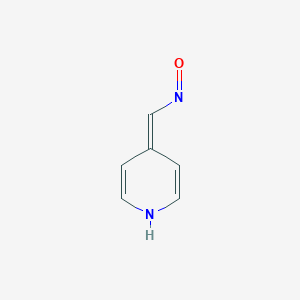
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
